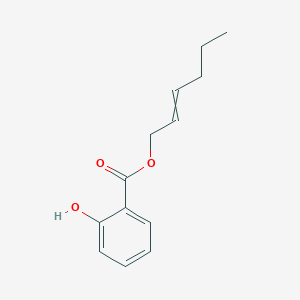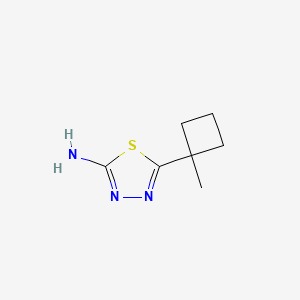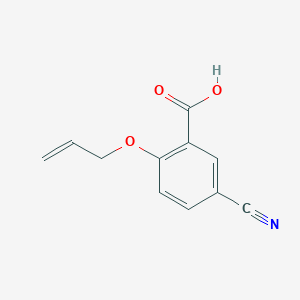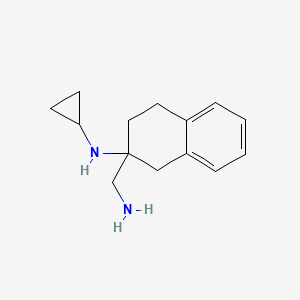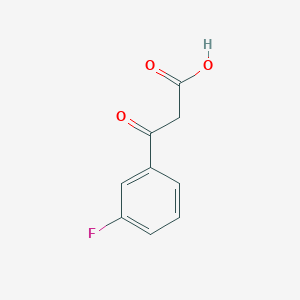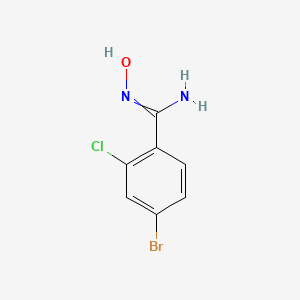![molecular formula C11H12BNO3 B13882954 [3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]boronic acid](/img/structure/B13882954.png)
[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a 3,5-dimethyl-1,2-oxazol-4-yl group. The unique structure of this compound makes it valuable in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]boronic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Attachment of the Phenyl Ring: The phenyl ring can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a phenylboronic acid derivative.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced through a borylation reaction, typically using a boron reagent like bis(pinacolato)diboron.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, to form boronic esters or borates.
Reduction: Reduction reactions can be performed on the oxazole ring or the phenyl ring, depending on the desired product.
Substitution: The compound can participate in substitution reactions, where the boronic acid group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides or nucleophiles can be used in substitution reactions.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Reduced forms of the oxazole or phenyl ring.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a catalyst in various organic reactions, particularly in cross-coupling reactions.
Synthesis: It serves as a building block in the synthesis of more complex molecules.
Biology:
Bioconjugation: The boronic acid group can form reversible covalent bonds with diols, making it useful in bioconjugation and sensor applications.
Medicine:
Drug Development: The compound can be used in the development of boron-containing drugs, which have shown promise in cancer therapy and other medical applications.
Industry:
Materials Science: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of [3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]boronic acid involves its ability to form covalent bonds with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is particularly useful in bioconjugation and sensor applications, where the compound can bind to specific biomolecules and facilitate their detection or modification.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Similar structure but lacks the oxazole ring.
3,5-Dimethylphenylboronic Acid: Similar structure but lacks the oxazole ring.
Oxazole-4-boronic Acid: Similar structure but lacks the dimethyl groups on the oxazole ring.
Uniqueness:
Structural Features: The presence of both the oxazole ring and the boronic acid group in [3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]boronic acid makes it unique compared to other boronic acids.
Reactivity: The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it versatile in various applications.
Eigenschaften
Molekularformel |
C11H12BNO3 |
|---|---|
Molekulargewicht |
217.03 g/mol |
IUPAC-Name |
[3-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H12BNO3/c1-7-11(8(2)16-13-7)9-4-3-5-10(6-9)12(14)15/h3-6,14-15H,1-2H3 |
InChI-Schlüssel |
IFVBMQJKGUGSFD-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)C2=C(ON=C2C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




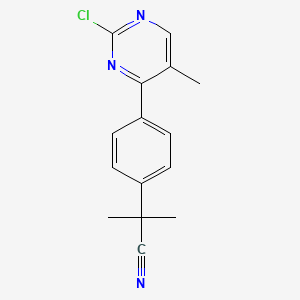
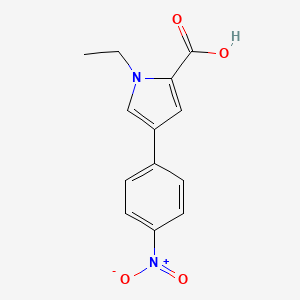
![1-[4-(Dimethylamino)phenyl]-3-hydroxypyridin-4-one](/img/structure/B13882904.png)
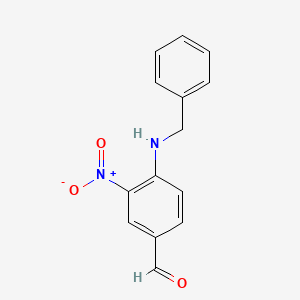
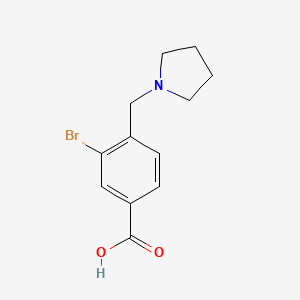
![N-[2-(cyanomethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B13882919.png)
